molecular formula C7H7F2N B1591541 3,5-Difluoro-N-methylaniline CAS No. 470458-51-6

3,5-Difluoro-N-methylaniline

Cat. No.: B1591541
CAS No.: 470458-51-6
M. Wt: 143.13 g/mol
InChI Key: RVLAHRBSGLXXPZ-UHFFFAOYSA-N
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Description

3,5-Difluoro-N-methylaniline is an organic compound with the molecular formula C7H7F2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and the amino group is methylated. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-N-methylaniline typically involves the following steps:

    Nitration of 1,3-Difluorobenzene: The starting material, 1,3-difluorobenzene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3,5-difluoronitrobenzene.

    Reduction of 3,5-Difluoronitrobenzene: The nitro group in 3,5-difluoronitrobenzene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 3,5-difluoroaniline.

    Methylation of 3,5-Difluoroaniline: Finally, 3,5-difluoroaniline is methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions and equipment used can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-methylaniline can undergo various types of chemical reactions, including:

    Electrophilic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophilic substitution compared to aniline. it can still undergo reactions such as nitration, sulfonation, and halogenation under appropriate conditions.

    Nucleophilic Substitution: The presence of fluorine atoms can facilitate nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, and reduced to form corresponding amines.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) can be used under controlled conditions.

    Nucleophilic Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like iron powder or hydrogen gas can be employed.

Major Products Formed

    Electrophilic Substitution: Products such as 3,5-difluoro-4-nitro-N-methylaniline, 3,5-difluoro-4-sulfonic acid-N-methylaniline.

    Nucleophilic Substitution: Products such as 3-fluoro-5-hydroxy-N-methylaniline, 3-fluoro-5-alkoxy-N-methylaniline.

    Oxidation and Reduction: Products such as 3,5-difluoro-N-methyl-nitrosoaniline, 3,5-difluoro-N-methyl-nitroaniline.

Scientific Research Applications

3,5-Difluoro-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-N-methylaniline depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: Similar structure but lacks the methyl group on the amino nitrogen.

    3,5-Dichloro-N-methylaniline: Similar structure but with chlorine atoms instead of fluorine.

    3,5-Difluoro-N-ethyl-aniline: Similar structure but with an ethyl group instead of a methyl group on the amino nitrogen.

Uniqueness

3,5-Difluoro-N-methylaniline is unique due to the presence of both fluorine atoms and a methyl group on the amino nitrogen. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the methyl group can enhance its lipophilicity and membrane permeability.

Properties

IUPAC Name

3,5-difluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLAHRBSGLXXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587349
Record name 3,5-Difluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470458-51-6
Record name 3,5-Difluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoro-N-methylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 3,5-difluoroaniline (5.0 g, 38.7 mmol) in HCOOH (15 mL) was heated to reflux for 4 h. The mixture was poured into ice-water and stirred for 0.5 h. The white solid was collected by filtration, and dried under vacuum to give 4.8 g (79%) of crude N-(3,5-difluorophenyl)formamide. To the solution of LiAlH4 (3.0 g, 78.9 mmol) in dry THF (50 mL) was added a solution of N-(3,5-difluorophenyl)formamide (4.8 g, 30.6 mmol) in dry THF (50 mL) at r.t. The mixture was stirred overnight and then quenched with addition of water (3.0 mL), aqueous 10% NaOH (3.0 mL), and water (9.0 ml). The reaction mixture was filtered and extracted with EtOAc. Organics were dried (Na2SO4), and concentrated to give 3.8 g (86%) of the title compound as a pale brown oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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